molecular formula C19H24N6O3 B2385798 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 1203287-73-3

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B2385798
CAS No.: 1203287-73-3
M. Wt: 384.44
InChI Key: NJXOBFNHULKMMY-UHFFFAOYSA-N
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Description

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound with a molecular formula of C19H24N6O3. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a phenylpiperazine and a morpholine group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrimidine ring.

    Attachment of the Phenylpiperazine: This step involves the nucleophilic substitution reaction where the phenylpiperazine moiety is introduced.

    Morpholine Substitution: Finally, the morpholine group is attached through another substitution reaction

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenylpiperazine and morpholine groups can be substituted with other functional groups to create new compounds

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

    Biological Research: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions.

    Industrial Applications: Its unique structure allows for potential use in the development of new materials or as a precursor in chemical synthesis

Mechanism of Action

The mechanism of action of 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar compounds to 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine include other pyrimidine derivatives with phenylpiperazine and morpholine substitutions. These compounds may share similar biological activities but differ in their potency and selectivity. For example:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different substitution pattern.

    Indole Derivatives: These compounds also exhibit a range of biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

4-[6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-15-17(25(26)27)18(23-11-13-28-14-12-23)21-19(20-15)24-9-7-22(8-10-24)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXOBFNHULKMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCOCC4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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